molecular formula C9H5Br2N B1591967 2,6-Dibromoquinoline CAS No. 77514-31-9

2,6-Dibromoquinoline

Cat. No.: B1591967
CAS No.: 77514-31-9
M. Wt: 286.95 g/mol
InChI Key: OISLXVPFMYSILE-UHFFFAOYSA-N
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Description

2,6-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 2nd and 6th positions of the quinoline ring

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromoquinoline is related to metal ion homeostasis . This compound has been found to exhibit potent antifungal and antivirulence activity, suggesting that it interacts with key components of these biological systems .

Mode of Action

This compound interacts with its targets by disrupting metal ion homeostasis . This disruption can lead to significant changes in the normal functioning of cells, particularly those of fungi. The exact nature of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the regulation of metal ions within cells . Disruption of these pathways can have downstream effects on a variety of cellular processes, including growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antifungal and antivirulence activity . It has been shown to inhibit the growth of certain fungi and to disrupt key virulence factors . These effects are likely the result of the compound’s disruption of metal ion homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the presence of specific metal ions. Detailed studies on how these and other environmental factors influence the action of this compound are lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The compound can be reduced to form 2,6-dihydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 2,6-disubstituted quinolines.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2,6-dihydroquinoline derivatives.

Scientific Research Applications

2,6-Dibromoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

  • 2,4-Dibromoquinoline
  • 2,6-Dichloroquinoline
  • 2,6-Difluoroquinoline

Comparison: 2,6-Dibromoquinoline is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated quinolines. This uniqueness makes it particularly useful in specific synthetic applications and biological studies where bromine’s size and reactivity are advantageous.

Properties

IUPAC Name

2,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLXVPFMYSILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604891
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77514-31-9
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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